molecular formula C9H13IN2O2S B8797555 2-(4-amino-3-iodophenyl)-N-methylethanesulfonamide

2-(4-amino-3-iodophenyl)-N-methylethanesulfonamide

Cat. No. B8797555
M. Wt: 340.18 g/mol
InChI Key: UHGFIGAOECKIQE-UHFFFAOYSA-N
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Patent
US08735589B2

Procedure details

To a solution of 2-(4-aminophenyl)ethane sulfonic acid methylamide (50 g) in dichloromethane (500 ml), a 10% solution of sodium bicarbonate (500 ml) was added at 25° C. so as to obtain a biphasic reaction mass. Iodine crystals were added slowly maintaining the temperature below 30° C. The mixture was agitated at 25° C. for about an hour and cooled to 10-15° C. The excess of iodine content in the mixture was neutralized with saturated sodium metabisulphite solution and a solution of 2-(4-amino-3-iodo-phenyl)-ethanesulfonic acid methylamide (75 g) in dichloromethane (750 ml) was added followed by dropwise addition of 50% solution of acetic anhydride in dichloromethane (300 ml) maintaining the temperature of 25° C. The reaction mass was stirred for about 90 minutes and layers were separated. The organic layer was washed with water, dried and distilled under vacuum to obtain a residue. The residue was stirred in heptane (500 ml), filtered and dried under vacuum at 50-55° C. to obtain the title compound. (Yield: 85 g, HPLC Purity: 99%)
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
75 g
Type
reactant
Reaction Step Six
Quantity
750 mL
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CNS(CCC1C=CC(N)=CC=1)(=O)=O.C(=O)(O)[O-].[Na+].II.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[CH3:31][NH:32][S:33]([CH2:36][CH2:37][C:38]1[CH:43]=[CH:42][C:41]([NH2:44])=[C:40]([I:45])[CH:39]=1)(=[O:35])=[O:34].[C:46](OC(=O)C)(=[O:48])[CH3:47]>ClCCl.CCCCCCC>[I:45][C:40]1[CH:39]=[C:38]([CH2:37][CH2:36][S:33](=[O:35])(=[O:34])[NH:32][CH3:31])[CH:43]=[CH:42][C:41]=1[NH:44][C:46](=[O:48])[CH3:47] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CNS(=O)(=O)CCC1=CC=C(C=C1)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
75 g
Type
reactant
Smiles
CNS(=O)(=O)CCC1=CC(=C(C=C1)N)I
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated at 25° C. for about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a biphasic reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of 25° C
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for about 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50-55° C.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC(=C1)CCS(NC)(=O)=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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